molecular formula C9H16O2 B14334171 Nonane-2,7-dione CAS No. 103260-26-0

Nonane-2,7-dione

Katalognummer: B14334171
CAS-Nummer: 103260-26-0
Molekulargewicht: 156.22 g/mol
InChI-Schlüssel: DSRCHKVMXLKZTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Nonane-2,7-dione can be synthesized through several methods. One common approach involves the condensation of two molecules of a lactone, such as γ-hydroxy carboxylic acids, in the presence of sodium ethoxide. This reaction forms a dilactone, which is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. The resulting acid is decarboxylated by refluxing with water or a dilute mineral acid .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on improving yield, purity, and cost-effectiveness. For instance, the use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

Nonane-2,7-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into other spiro compounds or related structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Nonane-2,7-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, catalysts, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Nonane-2,7-dione involves its interaction with specific molecular targets and pathways. For instance, it can act as a catalyst or intermediate in various chemical reactions, facilitating the formation of desired products. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nonane-2,7-dione can be compared with other spiro compounds, such as:

Uniqueness

This compound is unique due to its specific spiro structure and the presence of two ketone groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

103260-26-0

Molekularformel

C9H16O2

Molekulargewicht

156.22 g/mol

IUPAC-Name

nonane-2,7-dione

InChI

InChI=1S/C9H16O2/c1-3-9(11)7-5-4-6-8(2)10/h3-7H2,1-2H3

InChI-Schlüssel

DSRCHKVMXLKZTM-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)CCCCC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.